ML327 -

ML327

Catalog Number: EVT-276310
CAS Number:
Molecular Formula: C19H18N4O4
Molecular Weight: 366.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

ML327 is a small molecule identified through a medicinal chemistry approach as a potential modulator of Epithelial-to-Mesenchymal Transition (EMT) [, ]. EMT is a cellular process involved in various biological phenomena, including embryonic development, wound healing, and cancer progression. In cancer, EMT is associated with increased invasiveness, metastasis, and resistance to therapy. ML327 has shown promise in preclinical studies for its ability to partially reverse EMT and inhibit tumor cell growth and migration.

ECU (E-cadherin-upregulator)

  • Compound Description: ECU is an isoxazole compound known to stimulate E-cadherin expression in poorly differentiated human cancer cells. []
  • Relevance: ECU shares structural similarities with ML327 and both compounds were initially investigated for their ability to increase E-cadherin expression. [] Although both compounds exhibited barrier-protective effects, these were found to be independent of E-cadherin upregulation in the context of intestinal epithelial barriers. []
  • Compound Description: TGF-β is a cytokine that plays a crucial role in the epithelial-to-mesenchymal transition (EMT) process. []
  • Relevance: While not structurally related to ML327, TGF-β is relevant because ML327 was shown to partially reverse TGF-β-induced EMT in an immortalized mouse mammary epithelial cell line. [] This suggests that ML327 might counteract the effects of TGF-β in the context of EMT.

TRAIL (TNF-related apoptosis-inducing ligand)

    • Relevance: Although not a chemical compound like ML327, cFLIPS is directly related to the research as ML327's sensitization of carcinoma cells to TRAIL-induced apoptosis was found to be mediated by the downregulation of cFLIPS. []
    • Relevance: ML327 was found to induce global changes in histone modifications but through a distinct mechanism than HDAC inhibitors. [] This finding suggests that while both ML327 and HDAC inhibitors can influence gene expression by modifying histones, their mechanisms of action differ.
    Source and Classification

    ML327 was developed through phenotypic screening aimed at identifying compounds that could reverse EMT. It is classified as an isoxazole compound, which is a five-membered heterocyclic compound containing both nitrogen and oxygen. The compound has been studied extensively in various cancer models, including neuroblastoma and carcinoma cell lines, demonstrating its ability to inhibit tumor growth and promote differentiation .

    Synthesis Analysis

    Methods and Technical Details

    The synthesis of ML327 involves several key steps typical of organic synthesis processes. While specific synthetic pathways are not detailed in the available literature, isoxazole derivatives are generally synthesized through cyclization reactions involving β-keto esters and hydrazines or through the reaction of aldehydes with hydroxylamine followed by cyclization.

    1. Starting Materials: The synthesis often begins with readily available β-keto esters or aldehydes.
    2. Cyclization: The reaction conditions may include heating or the use of catalysts to promote cyclization.
    3. Purification: Post-synthesis, ML327 is typically purified using techniques such as recrystallization or chromatography to ensure high purity for biological testing.
    Molecular Structure Analysis

    Structure and Data

    ML327 has a molecular formula of C₁₃H₁₁N₃O, with a molecular weight of approximately 229.25 g/mol. The structural representation includes an isoxazole ring fused with aromatic components, which contributes to its biological activity.

    • Molecular Structure: The compound features an isoxazole moiety that is crucial for its interaction with biological targets.
    • Data: Spectroscopic methods such as NMR (Nuclear Magnetic Resonance) and mass spectrometry are typically employed to confirm the structure during synthesis.
    Chemical Reactions Analysis

    Reactions and Technical Details

    ML327 exhibits significant biological activity through various chemical interactions:

    1. Transcriptional Activation: It enhances E-cadherin transcription by interacting with transcription factors such as Hepatocyte Nuclear Factor 4-alpha (HNF4α), leading to increased expression levels of E-cadherin .
    2. Inhibition of MYC Expression: In neuroblastoma cells, ML327 suppresses MYC oncogene expression, affecting cell proliferation and differentiation .
    3. Gene Expression Modulation: The compound alters the expression profiles of over 2,500 genes within hours of treatment, indicating its broad impact on cellular transcriptional networks .
    Mechanism of Action

    Process and Data

    ML327's mechanism involves several key processes:

    • E-Cadherin Induction: By promoting E-cadherin expression, ML327 helps to restore epithelial characteristics in cancer cells, counteracting EMT.
    • Regulation by HNF4α: HNF4α acts as an upstream regulator for multiple genes affected by ML327 treatment; depletion of HNF4α significantly reduces the E-cadherin response .
    • Differentiation Induction: In neuroblastoma models, ML327 induces morphological changes consistent with differentiation while suppressing tumor growth .
    Physical and Chemical Properties Analysis

    Physical and Chemical Properties

    ML327 possesses several notable physical and chemical properties:

    • Appearance: Typically exists as a solid crystalline compound.
    • Solubility: Soluble in organic solvents such as DMSO (Dimethyl Sulfoxide), facilitating its use in biological assays.
    • Stability: Exhibits stability under standard laboratory conditions but may require specific storage conditions to maintain integrity.

    Relevant Data or Analyses

    Studies have shown that ML327's efficacy can be influenced by concentration and treatment duration, with optimal effects observed at specific doses (e.g., 10 μM) over defined time periods .

    Applications

    Scientific Uses

    ML327 has potential applications in various scientific fields:

    • Cancer Research: As a chemical probe for studying EMT mechanisms and identifying new therapeutic strategies for carcinomas.
    • Neuroblastoma Treatment: Demonstrated efficacy in inhibiting growth and promoting differentiation in neuroblastoma cells, suggesting it may serve as a lead compound for developing novel therapies against this aggressive pediatric cancer .
    • Gene Regulation Studies: Its ability to alter gene expression profiles makes it valuable for research into transcriptional regulation mechanisms.
    Introduction to ML327 and Its Therapeutic Relevance

    ML327 as a Small Molecule Modulator of Epithelial-Mesenchymal Transition (EMT)

    ML327 functions as a transcriptional de-repressor of E-cadherin (encoded by CDH1), a key adhesion molecule whose loss is a hallmark of EMT. This process enables epithelial cells to acquire mesenchymal traits, enhancing motility and metastatic potential in carcinomas. ML327 reverses EMT by restoring E-cadherin expression at nanomolar concentrations, with an in-cell Western EC50 of 1.0 μM in SW620inv colon cancer cells [1] [2]. Mechanistically, it acts within 3–6 hours, inducing up to 25-fold increases in E-cadherin mRNA independently of de novo protein synthesis [2] [5]. This rapid activity disrupts tumor invasiveness, reducing Matrigel invasion by 60% in SW620inv cells and 30% in H520 lung cancer cells [2].

    • In Vivo Validation: In chick chorioallantoic membrane (CAM) assays, ML327-treated HEp3 cells showed an 8-fold increase in E-cadherin mRNA and significantly inhibited tumor cell migration [2].
    • TGF-β Reversal: ML327 partially counteracted TGF-β-induced EMT in NMuMG mammary cells, restoring membrane-localized E-cadherin and elevating occludin while suppressing vimentin [2].

    Table 1: Anti-EMT Effects of ML327 in Cellular Models

    Cell LineE-cadherin Induction (Fold)Invasion InhibitionKey Phenotypic Changes
    SW620inv (colon)25× mRNA60%Restored cell adhesion
    H520 (lung)12× mRNA30%Reduced spindle morphology
    HEp3 (epidermoid)8× mRNAN/AInhibited colony dispersion in CAM
    NMuMG (mammary)Protein re-localizationN/AReversed TGF-β-induced EMT

    Historical Development and Optimization from Phenotypic Screens

    ML327 originated from a high-throughput phenotypic screen of 83,200 compounds designed to identify E-cadherin inducers in EMT-driven carcinomas [2] [3]. The initial hit was optimized through iterative medicinal chemistry, yielding >300 analogs. Selection criteria included:

    • Potency: Improved EC50 (2.22 μM) over first-generation compounds [2].
    • Drug-like Properties: Enhanced solubility and stability while maintaining low cytotoxicity [7].
    • Selectivity: Inactivity (>30 μM) against off-target epigenetic regulators (HDACs, sirtuins) [7].

    ML327 (N-(3-(2-hydroxynicotinamido)propyl)-5-phenylisoxazole-3-carboxamide) emerged as the lead compound with favorable pharmacokinetics and was designated a Molecular Libraries Probe (MLPCN) [3] [4]. Negative control analogs (e.g., 266Y) were concurrently developed to validate target-specific effects [2].

    Key Targets: E-Cadherin, MYC/MYCN, and Apoptotic Pathways

    ML327 exerts multi-targeted effects on oncogenic drivers:

    E-Cadherin Transcriptional Regulation

    Network analysis of ML327-treated cells identified HNF4α as the master upstream regulator of 2,500+ differentially expressed genes, including CDH1. siRNA-mediated HNF4α depletion abrogated E-cadherin induction, confirming its necessity [2] [5].

    MYC/MYCN Suppression

    ML327 destabilizes MYC family oncoproteins:

    • Triggers rapid (2-hour) N-MYC downregulation in neuroblastoma [3].
    • Reduces MYCN mRNA by 50% in xenografts (p = 0.0035) [3] [6].
    • Blocks MYC-dependent tumor initiation, abolishing neurosphere formation in BE(2)-C cells [3].

    Apoptosis Induction

    • Causes G1 cell-cycle arrest and increases sub-G0 populations (indicative of apoptosis) [3] [4].
    • Synergizes with TRAIL (TNF-related apoptosis-inducing ligand) to overcome resistance in Ewing sarcoma [4] [9].

    Table 2: Multimodal Anticancer Mechanisms of ML327

    TargetEffect of ML327Functional Outcome
    E-cadherin (CDH1)Transcriptional de-repression via HNF4αReversed EMT, inhibited invasion
    MYC/MYCNmRNA/protein destabilization (within 2–6 hours)Cell-cycle arrest, loss of tumorigenicity
    Apoptotic pathwaysIncreased sub-G0 population; TRAIL sensitizationCaspase activation, DNA fragmentation

    Properties

    Product Name

    ML327

    IUPAC Name

    N-[3-[(2-oxo-1H-pyridine-3-carbonyl)amino]propyl]-5-phenyl-1,2-oxazole-3-carboxamide

    Molecular Formula

    C19H18N4O4

    Molecular Weight

    366.4 g/mol

    InChI

    InChI=1S/C19H18N4O4/c24-17-14(8-4-9-20-17)18(25)21-10-5-11-22-19(26)15-12-16(27-23-15)13-6-2-1-3-7-13/h1-4,6-9,12H,5,10-11H2,(H,20,24)(H,21,25)(H,22,26)

    InChI Key

    NNNDNXLMQAPQQQ-UHFFFAOYSA-N

    SMILES

    C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCCCNC(=O)C3=CC=CNC3=O

    Solubility

    Soluble in DMSO

    Synonyms

    ML-327; ML 327; ML327.

    Canonical SMILES

    C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCCCNC(=O)C3=CC=CNC3=O

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.